molecular formula C9H15N3O2 B6590185 tert-butyl 2-(1H-1,2,4-triazol-1-yl)propanoate CAS No. 63191-08-2

tert-butyl 2-(1H-1,2,4-triazol-1-yl)propanoate

Cat. No.: B6590185
CAS No.: 63191-08-2
M. Wt: 197.23 g/mol
InChI Key: BGGPVPMMLFKGLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(1H-1,2,4-triazol-1-yl)propanoate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(1H-1,2,4-triazol-1-yl)propanoate typically involves the alkylation of 1H-1,2,4-triazole with an appropriate alkylating agent. One common method starts with the alkylation of 1H-1,2,4-triazole using an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(1H-1,2,4-triazol-1-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate is commonly used as an oxidizing agent.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Various alkyl halides or sulfonates can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can introduce new functional groups onto the triazole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 2-(1H-1,2,4-triazol-1-yl)propanoate involves its role as a ligand in CuAAC reactions. The triazole ring coordinates with copper(I) ions, facilitating the cycloaddition of azides and alkynes to form 1,2,3-triazoles. This reaction is highly efficient and selective, making it valuable for bioconjugation and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of water solubility, biocompatibility, and fast reaction kinetics in CuAAC reactions. These properties make it a superior choice for bioconjugation and other applications where traditional ligands like TBTA may fall short .

Biological Activity

Tert-butyl 2-(1H-1,2,4-triazol-1-yl)propanoate is a compound of significant interest in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C9_9H15_{15}N3_3O2_2
  • Molecular Weight : 197.23 g/mol
  • CAS Number : 63191-08-2

The biological activity of this compound primarily stems from its triazole moiety, which is known for its ability to interact with various biological targets. The compound acts as a ligand in copper-catalyzed reactions, facilitating the formation of 1,2,3-triazoles through azide-alkyne cycloaddition (CuAAC) reactions. This reaction is crucial in bioconjugation applications and the development of drug candidates.

Antimicrobial and Antifungal Properties

Research indicates that triazole derivatives exhibit notable antimicrobial and antifungal activities. This compound has been studied for its potential to inhibit the growth of various pathogens. The mechanism involves interference with fungal cell membrane synthesis by inhibiting lanosterol 14α-demethylase, a critical enzyme in sterol biosynthesis.

Anticancer Activity

The compound has also shown promise in anticancer research. Studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, certain analogs have been evaluated for their cytotoxic effects against human breast cancer cell lines (e.g., MCF-7), revealing significant activity compared to standard chemotherapeutics like cisplatin .

Study on Anticancer Activity

A recent study investigated the cytotoxic effects of various triazole derivatives on cancer cell lines. This compound was included in screening assays where it exhibited IC50 values comparable to established anticancer agents. The study highlighted its potential as a lead compound for further development in cancer therapy .

Enzyme Inhibition Studies

Another significant area of research involves the enzyme inhibition capabilities of this compound. It has been utilized in biochemical assays to study its effects on specific enzymes involved in metabolic pathways. The results indicated that this compound could act as a competitive inhibitor for certain target enzymes, providing insights into its mechanism of action at the molecular level .

Applications in Research and Industry

This compound serves multiple roles across various scientific disciplines:

Chemical Synthesis : It is employed as a building block in organic synthesis and as a ligand in coordination chemistry.

Bioconjugation : Due to its biocompatibility, it is suitable for bioconjugation experiments crucial for drug delivery systems.

Pharmaceutical Development : The compound is under investigation for its potential use in developing new antimicrobial and anticancer drugs.

Summary Table of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against various bacterial and fungal strains; inhibits membrane synthesis
AnticancerInduces apoptosis in cancer cell lines; shows cytotoxicity comparable to cisplatin
Enzyme InhibitionActs as a competitive inhibitor for specific metabolic enzymes

Properties

CAS No.

63191-08-2

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

tert-butyl 2-(1,2,4-triazol-1-yl)propanoate

InChI

InChI=1S/C9H15N3O2/c1-7(12-6-10-5-11-12)8(13)14-9(2,3)4/h5-7H,1-4H3

InChI Key

BGGPVPMMLFKGLW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC(C)(C)C)N1C=NC=N1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.